[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is an organic compound characterized by the presence of an oxirane ring and a phenoxy group. It is a deuterated form of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, which is used as an intermediate in the synthesis of various pharmaceuticals, including Bisoprolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 typically involves multiple steps:
Preparation of 4-hydroxybenzyl alcohol: This is achieved by reducing 4-hydroxybenzaldehyde using sodium borohydride in an aqueous solution.
Formation of 4-[(2-isopropoxyethoxy)methyl]phenol: The 4-hydroxybenzyl alcohol is then reacted with 2-isopropoxyethanol in the presence of an acid catalyst.
Synthesis of this compound: The final step involves reacting the intermediate with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane: The non-deuterated form of the compound.
Bisoprolol impurities: Various epoxide impurities related to Bisoprolol synthesis.
Uniqueness
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .
Biological Activity
The compound [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 , also known as Bisoprolol Impurity 8, is a synthetic organic compound with the molecular formula C15H22O4 and a molecular weight of approximately 266.33 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Bisoprolol, a medication used for treating high blood pressure and heart-related issues. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.
- CAS Number : 66722-57-4
- Molecular Formula : C15H22O4
- Molecular Weight : 266.33 g/mol
- Structure : The compound features an oxirane (epoxide) functional group, which is known for its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential effects on tumor cells.
Cytotoxicity Studies
Research indicates that epoxide compounds can exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies on related epoxide compounds have shown that they can induce apoptosis in melanoma cells at low micromolar concentrations. The mechanism often involves mitochondrial-mediated pathways, leading to increased intracellular drug accumulation and inhibition of metastasis.
Table 1: Cytotoxicity of Related Epoxide Compounds
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
αO-SM | 1.7 | HepG2 |
βO-SM | 1.4 | Hepa1-6 |
SM | 0.9 | B16 melanoma |
These values suggest that similar structural compounds may exhibit comparable cytotoxic profiles, indicating that this compound could also possess significant anti-tumor activity.
Anti-inflammatory Activity
Epoxide compounds have been noted for their anti-inflammatory properties. In vitro studies demonstrate that they can suppress macrophage functionality, which is crucial for inflammatory responses. The inhibition of nitric oxide production and macrophage motility suggests potential therapeutic applications in inflammatory diseases.
Case Studies
One notable study examined the effects of structurally similar epoxide compounds on cancer cells and inflammatory models. The results showed that these compounds could effectively inhibit tumor growth and reduce inflammation in murine models. Specifically, the compounds reduced carrageenan-induced peritonitis, illustrating their potential as anti-inflammatory agents.
Safety and Toxicity Considerations
The safety profile of this compound has not been extensively studied; however, preliminary data indicate potential toxicity:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
These warnings necessitate careful handling and further investigation into the compound's safety in clinical applications.
Properties
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/i10D2,11D2,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXODTOQINKROX-FPQCMJPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)COCCOC(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.